2H-Oxazolo[5,4-g]indole
Description
Properties
CAS No. |
117025-06-6 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
2H-pyrrolo[2,3-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2 |
InChI Key |
YFTCINSQIPXHQY-UHFFFAOYSA-N |
SMILES |
C1N=C2C(=CC=C3C2=NC=C3)O1 |
Synonyms |
2H-Pyrrolo[2,3-e]benzoxazole (9CI) |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Microwave-Assisted Synthesis
Aryl glyoxals, cyclic enaminones, and amino acids undergo microwave-assisted bicyclization in ethanol to form oxazolo[5,4-b]indoles, a related scaffold. While this method achieves >99:1 diastereoselectivity and 3605–3611 bond-forming efficiency, adapting it for the 5,4-g isomer requires substituting enaminones with g-position-functionalized indole precursors. For example, 7-methoxyindole-4-carbaldehyde reacts with methyl glyoxal and L-serine under similar conditions to yield 2H-oxazolo[5,4-g]indole-7-carboxylates in 65–72% yield.
Solvent and Temperature Optimization
Ethanol enhances diastereoselectivity due to hydrogen-bonding interactions, while THF/hexane mixtures (1:2 v/v) improve yields for nitroindole-derived substrates by stabilizing intermediates. Elevated temperatures (40–60°C) and 24–60 h reaction times are typical, though microwave irradiation reduces durations to 10–30 minutes.
Cyclization of Pre-Functionalized Indole Derivatives
Indole-Oxazole Ring Fusion
Methyl 2-phenyl-8H-oxazolo[5,4-g]indole-7-carboxylate is synthesized via cyclocondensation of 4-nitroindole-7-carboxylic acid with benzaldehyde derivatives. The process involves:
Table 1: Substituent Effects on Cyclization Yields
| R Group (Position) | Solvent | Yield (%) |
|---|---|---|
| Ph (C2) | Acetic acid | 62 |
| 4-Cl-CH | Toluene | 58 |
| 3-NO-CH | DMF | 49 |
Domino Reaction Cascades
Vinylogous Conjugate Addition-Aromatization
3-Nitroindoles react with alkylidene azlactones in THF/hexane (1:2) under KCO catalysis to form 4-hydroxycarbazoles, which are oxidized to oxazolo[5,4-g]indoles. Key steps include:
Byproduct Management
The competing O-tosylation side reaction (3aa’ in Scheme 2 of) is suppressed using CsCO instead of KCO, improving yields by 15–20%.
Transition Metal-Catalyzed Approaches
Copper-Catalyzed Azide-Alkyne Cycloaddition
Click chemistry functionalizes pre-formed oxazoloindoles. For example, 7-azido-2H-oxazolo[5,4-g]indole reacts with propargyl alcohol under Cu(I) catalysis to install triazole moieties (82% yield).
Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
2H-Oxazolo[5,4-g]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .
Scientific Research Applications
2H-Oxazolo[5,4-g]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Oxazolo[5,4-g]indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Oxazole: Shares the oxazole ring but lacks the indole structure.
Indole: Contains the indole ring but not the oxazole moiety.
Isoxazole: Similar to oxazole but with a different arrangement of nitrogen and oxygen atoms.
Uniqueness
2H-Oxazolo[5,4-g]indole is unique due to its combination of oxazole and indole rings, which imparts a distinct set of chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2H-Oxazolo[5,4-g]indole, and how can reaction conditions be optimized for yield?
- Answer : Two primary methods are widely used:
- Microwave-assisted multicomponent bicyclizations : Combine arylglyoxals, cyclic enaminones, and amino acids in ethanol under microwave irradiation. This approach achieves high diastereoselectivity (>99:1) and yield (up to 85%) via catalyst-free C–C, C–N, and C–O bond formation .
- Batcho-Leimgruber indole synthesis : Adaptable for fused indole systems. For example, nitro-substituted precursors undergo reductive cyclization. Optimize by adjusting solvent polarity (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., CuI for azide-alkyne cycloadditions) .
- Key optimization parameters : Solvent choice (ethanol for eco-friendliness), reaction time (3–12 hours), and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .
Q. How can the purity and structural integrity of this compound derivatives be validated using spectroscopic techniques?
- Answer : Use a combination of:
- 1H/13C NMR : Confirm regiochemistry and substituent placement. For example, aromatic protons in oxazolo-indoles typically resonate at δ 7.2–8.5 ppm, while oxazole protons appear at δ 6.5–7.0 ppm .
- HRMS (FAB or ESI) : Validate molecular weight (±2 ppm accuracy).
- TLC : Monitor reaction progress with ethyl acetate/hexane systems (Rf ~0.3–0.5) .
- 77Se-NMR (for selenated analogs): Chemical shifts between δ 500–600 ppm confirm selenium incorporation .
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the functionalization of this compound?
- Answer :
- Computational prediction : Use energy decomposition analysis (EDA) to map nucleophilic sites. Indole’s C5 and C7 positions often show higher reactivity (ΔEorb ~−15 kcal/mol) due to electron-rich π-systems .
- Directing groups : Introduce temporary groups (e.g., –CHO) to steer electrophilic substitution. For example, 3-formylindole-2-carboxylate directs bromination to C4 .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic attack at electron-deficient positions .
Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?
- Answer :
- Target selection : Dock derivatives against proteins (e.g., 3JUS from PDB) implicated in diseases. Focus on H-bond interactions with residues like Asp89 or Tyr156 .
- Scoring functions : Use AutoDock Vina to calculate binding affinities (ΔG < −8 kcal/mol suggests strong inhibition).
- Validation : Compare docking results with in vitro assays (e.g., IC50 values for anticancer activity) .
Q. What are the common contradictions in reported biological activities of oxazolo-indole derivatives, and how can they be resolved?
- Answer : Contradictions arise from:
- Assay variability : Standardize protocols (e.g., MTT for cytotoxicity) and use positive controls (e.g., doxorubicin for antitumor studies) .
- Solubility issues : Improve bioavailability via prodrug strategies (e.g., esterification of carboxylic acid groups) .
- Off-target effects : Perform kinase profiling or RNA-seq to identify unintended targets .
Q. How to design multi-step syntheses for complex this compound derivatives with specific substituents?
- Answer :
- Stepwise functionalization :
Introduce substituents early (e.g., nitro groups at C5 via nitration) .
Use protecting groups (e.g., Boc for amines) during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
